molecular formula C7H9BrO2 B6281493 rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate CAS No. 2751997-79-0

rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate

Cat. No. B6281493
CAS RN: 2751997-79-0
M. Wt: 205
InChI Key:
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Description

Rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate is a chiral bicyclic compound that has been used in various research applications. This compound has been used in studies related to organic synthesis, drug design, and medicinal chemistry. It has also been used in the development of new drugs and in the investigation of new biological pathways. This compound has been found to have a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties. This compound has also been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve transmission.

Scientific Research Applications

Rac-methyl (rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate)-3-bromobicyclo[2.1.0]pentane-1-carboxylate has been used in a wide range of scientific research applications. It has been used in studies related to organic synthesis, drug design, and medicinal chemistry. It has also been used in the development of new drugs and in the investigation of new biological pathways. This compound has been used to study the structure and stereochemistry of chiral molecules, as well as the synthesis of new compounds and their biological activities.

Mechanism of Action

Rac-methyl (rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate)-3-bromobicyclo[2.1.0]pentane-1-carboxylate is believed to act through a variety of mechanisms. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve transmission. It has also been found to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of inflammatory mediators. In addition, it has been found to act as an inhibitor of the enzyme glutathione S-transferase, which is involved in the detoxification of various toxins and carcinogens.
Biochemical and Physiological Effects
Rac-methyl (this compound)-3-bromobicyclo[2.1.0]pentane-1-carboxylate has been found to have a wide range of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve transmission. It has also been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of inflammatory mediators. In addition, it has been found to act as an inhibitor of the enzyme glutathione S-transferase, which is involved in the detoxification of various toxins and carcinogens.

Advantages and Limitations for Lab Experiments

Rac-methyl (rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate)-3-bromobicyclo[2.1.0]pentane-1-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a chiral compound, which makes it useful in the study of the structure and stereochemistry of chiral molecules. In addition, its ability to inhibit the enzyme acetylcholinesterase makes it useful in studies related to nerve transmission. However, it is not very soluble in water, which can limit its use in some laboratory experiments.

Future Directions

Rac-methyl (rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate)-3-bromobicyclo[2.1.0]pentane-1-carboxylate has a wide range of potential future applications. It could be used to develop new drugs and therapies for neurological disorders, such as Alzheimer’s disease. It could also be used to study the structure and stereochemistry of chiral molecules, as well as the synthesis of new compounds and their biological activities. In addition, it could be used to investigate the role of acetylcholinesterase in regulating nerve transmission and in the development of new drugs and therapies for neurological disorders. Finally, it could be used to study the biochemical and physiological effects of this compound on the body.

Synthesis Methods

Rac-methyl (rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate)-3-bromobicyclo[2.1.0]pentane-1-carboxylate can be synthesized using a variety of methods. The most common method of synthesis involves the reaction of 1,3-dibromocyclohexane with ethyl acetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is exothermic and yields the desired product in high yield. Other methods of synthesis include the reaction of 1,3-dibromocyclohexane with ethyl acetate in the presence of a strong acid such as hydrochloric acid or sulfuric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate involves the following steps: bromination of bicyclo[2.1.0]pentane, followed by carboxylation of the resulting bromide, and finally esterification of the carboxylic acid with methyl alcohol.", "Starting Materials": [ "Bicyclo[2.1.0]pentane", "Bromine", "Carbon dioxide", "Sodium hydroxide", "Methyl alcohol", "Sulfuric acid" ], "Reaction": [ "Step 1: Bromination of bicyclo[2.1.0]pentane using bromine in the presence of sulfuric acid to yield (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane", "Step 2: Carboxylation of (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane using carbon dioxide in the presence of sodium hydroxide to yield (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylic acid", "Step 3: Esterification of (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylic acid with methyl alcohol in the presence of sulfuric acid to yield rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate" ] }

CAS RN

2751997-79-0

Molecular Formula

C7H9BrO2

Molecular Weight

205

Purity

95

Origin of Product

United States

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